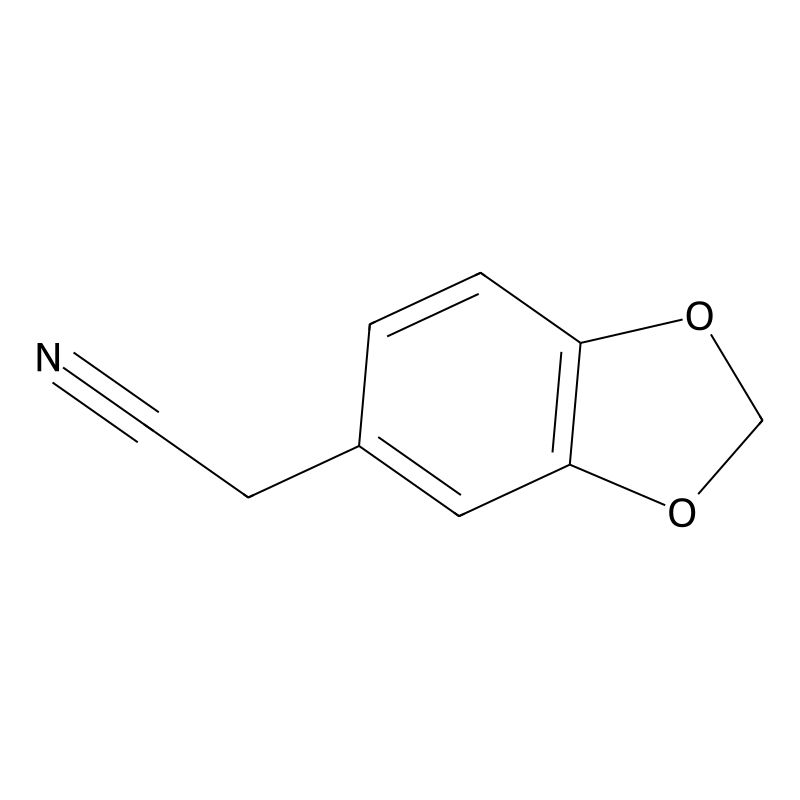

3,4-(Methylenedioxy)phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications

Scientific databases like PubChem () provide information on the chemical structure and properties of 1,3-Benzodioxole-5-acetonitrile. This information might be useful for researchers in fields like organic chemistry or material science to explore potential applications based on its structure and reactivity. However, specific research efforts utilizing this compound are not documented in these resources.

Limited Literature Search

A search of scientific databases like ScienceDirect or Google Scholar using the full chemical name or synonyms like "3,4-(Methylenedioxy)phenylacetonitrile" yielded no recent publications focused on the research applications of 1,3-Benzodioxole-5-acetonitrile. This suggests that the compound is either not widely studied or research findings are not yet publicly available.

3,4-(Methylenedioxy)phenylacetonitrile is an organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. This compound features a methylenedioxy group attached to a phenylacetonitrile moiety, making it a derivative of benzodioxole. The structure of 3,4-(Methylenedioxy)phenylacetonitrile includes a nitrile functional group (-C≡N), which contributes to its chemical reactivity and biological activity. It is primarily recognized for its applications in medicinal chemistry and synthetic organic chemistry .

- Oxidation: The nitrile group can be oxidized to yield corresponding carboxylic acids.

- Reduction: The nitrile group may be reduced to form primary amines.

- Substitution Reactions: The compound can undergo arylation or other substitution reactions where an aryl group is introduced into the molecule.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 3,4-(Methylenedioxy)phenylacetonitrile exhibits notable biological activities. It has been studied for its potential anticancer properties, serving as a precursor in synthesizing bioactive molecules. Additionally, it plays a role in enzyme-catalyzed hydrolysis reactions, particularly those mediated by nitrilase enzymes, which are significant in nitrile metabolism . Its interaction with biological systems suggests potential applications in drug development and therapeutic research.

Several synthesis methods for 3,4-(Methylenedioxy)phenylacetonitrile have been documented:

- Condensation of Catechol: One common method involves the condensation of catechol with methanol in the presence of strong acid catalysts like hydrochloric acid or sulfuric acid. This reaction facilitates the formation of the methylenedioxy bridge.

- Chloromethylation and Cyanidation: A more complex route includes cyclization of catechol followed by chloromethylation using polyformaldehyde and hydrochloric acid, followed by cyanidation to replace the chloromethyl group with a cyano group.

- Continuous Flow Processes: In industrial settings, continuous flow processes are employed for acylation reactions, utilizing recyclable heterogeneous catalysts to enhance efficiency and scalability.

3,4-(Methylenedioxy)phenylacetonitrile finds various applications across multiple fields:

- Medicinal Chemistry: It is used as a precursor for synthesizing pharmaceutical compounds with potential anticancer effects.

- Analytical Chemistry: The compound has been utilized as a standard for analyzing seized methamphetamine samples through isotope ratio mass spectrometry.

- Agrochemicals and Cosmetics: Its derivatives are explored for use in agrochemicals and cosmetic formulations .

Studies on the interaction of 3,4-(Methylenedioxy)phenylacetonitrile with biological systems have focused on its hydrolysis catalyzed by nitrilase enzymes. These interactions suggest that the compound may influence biochemical pathways related to nitrile metabolism. The compound's safety profile indicates it is toxic upon contact with skin or if inhaled, necessitating careful handling .

Several compounds share structural features with 3,4-(Methylenedioxy)phenylacetonitrile. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,3-Benzodioxole | Contains a dioxole ring | Precursor for various derivatives |

| 3,4-Dimethoxyphenylacetonitrile | Two methoxy groups instead of one | Increased solubility and altered reactivity |

| 4-Methoxyphenylacetonitrile | One methoxy group | Different biological activity profiles |

| Benzyl cyanide | Simple benzene ring with a cyanide group | Less complex structure compared to 3,4-compound |

The uniqueness of 3,4-(Methylenedioxy)phenylacetonitrile lies in its specific methylenedioxy substitution pattern and its reactivity due to the nitrile group, making it particularly valuable in synthetic chemistry and pharmacology .

Structural Elucidation and Characterization

The molecular structure of 3,4-(Methylenedioxy)phenylacetonitrile consists of a benzene ring fused with a five-membered 1,3-dioxole ring, forming the methylenedioxy moiety, with an attached acetonitrile group [1] [2]. The compound exhibits the molecular formula C₉H₇NO₂ with a molecular weight of 161.16 g/mol [1] [2] [4]. The InChI key ZQPBOYASBNAXOZ-UHFFFAOYSA-N and SMILES notation N#CCC1=CC2=C(OCO2)C=C1 provide standardized representations of its molecular structure [4] [6] [5].

The structural characterization reveals a rigid planar benzodioxole ring system connected to a linear acetonitrile group through a methylene bridge [7] [8]. X-ray crystallographic studies of related benzodioxole compounds indicate that the 1,3-dioxole ring typically adopts an envelope conformation with C—O—C—C torsion angles ranging from 6.6° to 10.1° [9]. The acetonitrile group maintains its characteristic linear geometry with a C≡N bond angle of 180°, consistent with the sp hybridization of both carbon and nitrogen atoms [10] [11].

Physical Properties and Constants

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | [1] [2] |

| Molecular Weight (g/mol) | 161.16 | [1] [2] [4] |

| CAS Number | 4439-02-5 | [1] [2] [3] |

| Physical State (20°C) | Solid | [3] [12] [5] |

| Appearance | White to light yellow crystalline powder | [12] [13] [5] |

| Density (g/cm³, predicted) | 1.270±0.06 | [13] |

Melting and Boiling Points

The melting point of 3,4-(Methylenedioxy)phenylacetonitrile has been consistently reported across multiple sources, with values ranging from 39°C to 45°C [3] [12] [4] [6]. The most frequently cited range is 43-45°C, as determined through differential scanning calorimetry and capillary melting point determination [7] [12] [5]. This relatively low melting point reflects the molecular packing efficiency and intermolecular interactions within the crystal lattice [14].

The boiling point occurs at 135-140°C under reduced pressure conditions of 5 mmHg [3] [12] [4]. Under standard atmospheric pressure, the compound exhibits thermal decomposition before reaching its normal boiling point, necessitating the use of reduced pressure distillation for purification purposes [14]. The flash point has been determined to be 110°C, indicating moderate thermal stability under standard laboratory conditions [3] [12] [15].

Solubility Profile

3,4-(Methylenedioxy)phenylacetonitrile exhibits poor solubility in water, being classified as insoluble in aqueous media [4] [6] [13]. This hydrophobic character results from the predominantly aromatic nature of the molecule and the electron-withdrawing effect of the nitrile group, which reduces the basicity of the nitrogen atom [11]. The compound demonstrates good solubility in organic solvents, particularly chlorinated hydrocarbons such as chloroform and dichloromethane [16] [17].

The partition coefficient (log P) and solubility characteristics are influenced by the methylenedioxy group, which provides some polar character while maintaining overall lipophilicity [18]. The compound shows limited miscibility with alcohols such as methanol and ethanol, with solubility increasing at elevated temperatures [19] [20].

Spectroscopic Constants

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,4-(Methylenedioxy)phenylacetonitrile [16] [17]. The ¹H NMR spectrum in deuterated chloroform reveals characteristic signals at δ 6.78-6.80 ppm for the aromatic protons, δ 5.97 ppm for the methylenedioxy protons, and δ 3.65 ppm for the acetonitrile methylene group [16] [17].

| Spectroscopic Technique | Peak/Signal | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.78-6.80 ppm (m, 2H) | Aromatic protons |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.97 ppm (s, 2H) | Methylenedioxy -OCH₂O- |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 ppm (s, 2H) | Acetonitrile -CH₂CN |

| IR (KBr disc) | ~2250 cm⁻¹ | C≡N stretch |

| Mass Spectrum (EI, 75 eV) | m/z 161 (100%) | Molecular ion peak |

| Mass Spectrum (EI, 75 eV) | m/z 131 (25.9%) | Loss of CH₂CN |

The infrared spectrum exhibits a characteristic sharp, intense absorption band at approximately 2250 cm⁻¹, corresponding to the C≡N stretching vibration [17] [21]. This frequency is typical for aromatic nitriles and reflects the triple bond character and polarization of the nitrile group [21]. Additional bands appear in the aromatic C-H stretching region around 3000-3100 cm⁻¹ and in the fingerprint region below 1600 cm⁻¹ [17].

Mass spectrometry reveals a molecular ion peak at m/z 161 with 100% relative intensity, consistent with the molecular weight [16] [17]. Fragmentation patterns show loss of the acetonitrile group (m/z 131) and formation of the benzodioxole cation (m/z 103), providing structural confirmation [16] [17].

Electronic Structure

The electronic structure of 3,4-(Methylenedioxy)phenylacetonitrile reflects the interplay between the electron-donating methylenedioxy group and the electron-withdrawing nitrile functionality [22] [11]. The benzodioxole ring system exhibits reduced aromaticity compared to unsubstituted benzene due to the electron-delocalization into the dioxole ring [18] [23]. The methylenedioxy group provides electron density to the aromatic ring through resonance donation, activating the ring toward electrophilic substitution reactions [24].

The nitrile group exhibits strong electron-withdrawing character through both inductive and resonance effects [10] [11]. The sp-hybridized carbon atom in the C≡N bond creates a linear molecular geometry with significant dipole moment contribution [10]. The electronic polarization results in electrophilic character at the nitrile carbon, making it susceptible to nucleophilic attack [11].

Computational studies on related benzodioxole compounds indicate that the excited state dipole moment exceeds the ground state value, suggesting significant charge redistribution upon electronic excitation [25]. The electronic absorption spectrum would be expected to show red-shifted transitions compared to simple benzene derivatives due to the extended conjugation through the methylenedioxy substituent [23].

Functional Group Chemistry

Nitrile Group Reactivity

The nitrile functional group in 3,4-(Methylenedioxy)phenylacetonitrile exhibits characteristic reactivity patterns associated with the C≡N triple bond [10] [11]. The electron-withdrawing nature of the nitrile group creates an electrophilic carbon center that readily undergoes nucleophilic addition reactions [11]. Hydrolysis under acidic or basic conditions converts the nitrile to the corresponding carboxylic acid through an amide intermediate [26] [27] [11].

| Reaction Type | Conditions | Product | Mechanism |

|---|---|---|---|

| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic acid + NH₄⁺ | Nucleophilic addition |

| Hydrolysis (basic) | OH⁻, heat | Carboxylate + NH₃ | Nucleophilic addition |

| Reduction | LiAlH₄ | Primary amine | Imine intermediate |

| Grignard addition | RMgX | Ketone | Nucleophilic addition |

The polarized nature of the C≡N bond, with a dipole moment of approximately 3.9 D, facilitates interactions with polar reagents [10] [11]. Reduction with lithium aluminum hydride yields the corresponding primary amine, while partial reduction can produce aldehydes or imines depending on reaction conditions [11]. Grignard reagents add to the nitrile carbon to form ketones after hydrolysis [27] [11].

The acetonitrile moiety can undergo base-catalyzed reactions, though these may lead to runaway exothermic processes under certain conditions [26]. The electron-withdrawing effect of the nitrile group also influences the reactivity of the adjacent methylene carbon, making it susceptible to deprotonation and subsequent alkylation reactions [22].

Methylenedioxy Group Properties

The methylenedioxy functional group in 3,4-(Methylenedioxy)phenylacetonitrile exhibits distinct electronic and steric properties that significantly influence the compound's reactivity [19] [18] [23]. This five-membered dioxole ring fused to the benzene core provides electron density to the aromatic system through resonance donation [18] [24]. The rigid cyclic structure constrains the conformation and prevents free rotation of methoxy-like substituents [23].

The methylenedioxy group demonstrates mesomeric electron donation to the benzene ring, evidenced by the activation of the aromatic system toward electrophilic substitution [18] [24]. However, the cyclic constraint reduces the electron-donating ability compared to two separate methoxy groups due to geometric restrictions on orbital overlap [23]. The planar geometry of the dioxole ring maintains conjugation with the aromatic π-system while providing steric protection to the ortho positions [23].

Spectroscopic studies reveal that the methylenedioxy group influences the electronic transitions of the aromatic system [23]. The UV-visible absorption spectrum shows bathochromic shifts compared to unsubstituted benzene derivatives, indicating extended conjugation [23]. The rigid structure also affects the vibrational modes, producing characteristic infrared absorptions distinct from flexible methoxy substituents [23].

The methylenedioxy bridge can undergo ring-opening reactions under strongly acidic conditions, converting to vicinal hydroxyl groups [24]. This reactivity pattern is exploited in synthetic transformations where selective deprotection of the dioxole ring is required [24]. The group also participates in hydrogen abstraction processes, potentially serving as a hydrogen donor in photochemical reactions [18].

Isomeric Forms and Configurations

3,4-(Methylenedioxy)phenylacetonitrile exists as an achiral molecule with no defined stereocenters, eliminating the possibility of optical isomerism [8]. The compound adopts a single constitutional isomeric form based on the specific substitution pattern of the methylenedioxy group at the 3,4-positions of the phenylacetonitrile framework [8]. The rigid nature of the methylenedioxy bridge prevents conformational isomerism that might otherwise arise from rotation around C-O bonds [23].

The molecular geometry exhibits restricted rotation around the bond connecting the acetonitrile group to the aromatic ring due to conjugation effects [11]. However, this restriction does not create discrete conformational isomers at room temperature, as the energy barrier for rotation remains relatively low [23]. The linear geometry of the nitrile group (180° C-C-N bond angle) is maintained regardless of the rotational orientation [10].

Conventional Synthesis Routes

The synthesis of 3,4-(methylenedioxy)phenylacetonitrile has traditionally relied on several well-established methodologies, each offering distinct advantages and limitations in terms of yield, reaction conditions, and scalability.

Nucleophilic Substitution with Cyanide Sources

The most widely employed conventional approach involves the nucleophilic substitution of 3,4-methylenedioxybenzyl chloride with sodium or potassium cyanide [1] [2]. This direct method typically achieves yields of 75-80% under moderate heating conditions (80°C) in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [3]. The reaction proceeds through an SN2 mechanism, with the cyanide ion displacing the chloride leaving group to form the desired acetonitrile product [1] [3].

Strecker Reaction Modifications

An alternative conventional route employs a modified Strecker reaction utilizing 3,4-methylenedioxybenzaldehyde as the starting material [4]. This approach involves the formation of an aminonitrile intermediate through the reaction of the aldehyde with glycine and subsequent treatment with hydrogen cyanide [4]. While this method operates under relatively mild conditions, it requires extended reaction times of 16-20 hours and produces moderate yields of 60-70% [1] [4].

Mannich-Type Condensation

The Mannich reaction pathway represents another conventional synthetic strategy, employing 3,4-methylenedioxybenzaldehyde with malononitrile in the presence of dimethylamine and formaldehyde [2] [5]. This multi-step process proceeds through the formation of an intermediate aminomethylene compound, which subsequently undergoes dehydration to yield the target acetonitrile [5]. Reaction temperatures typically range from 80-90°C with reaction times of 6-8 hours, achieving yields of approximately 70% [2].

Knoevenagel Condensation Route

The classical Knoevenagel condensation between 3,4-methylenedioxybenzaldehyde and acetonitrile has been extensively utilized as a conventional synthetic pathway [6] [7]. This reaction typically employs basic catalysts such as piperidine or pyridine and proceeds at elevated temperatures (110-120°C) for 12-15 hours [6] [8]. The method demonstrates excellent stereoselectivity and produces yields of 75-80%, though it suffers from limited substrate scope and requires careful control of reaction conditions [6] [8].

Thermal Decarboxylation Methods

A direct thermal decarboxylation approach utilizing 3,4-methylenedioxyphenylacetic acid as the starting material offers a straightforward synthetic route [1] [2]. This method involves heating the carboxylic acid precursor at temperatures exceeding 200°C in the presence of decarboxylation catalysts [1]. While the mechanism is relatively simple, the harsh thermal conditions limit its practical application and result in moderate yields of 60-65% [2].

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the preparation of 3,4-(methylenedioxy)phenylacetonitrile through the implementation of advanced technologies and innovative reaction conditions that address the limitations of conventional approaches.

Flow Chemistry Synthesis

Flow chemistry has emerged as a powerful tool for the continuous synthesis of 3,4-(methylenedioxy)phenylacetonitrile, offering significant advantages in terms of reaction control, safety, and scalability [9] [10]. Modern flow systems employ packed-bed reactors containing heterogeneous palladium catalysts operating at 80°C with residence times of 15-30 minutes [9] [10]. The continuous nature of flow chemistry enables precise temperature control and eliminates the safety concerns associated with batch processing of cyanide-containing reagents [10].

Recent developments in flow chemistry have demonstrated the feasibility of multi-step telescoped synthesis, where multiple transformations occur sequentially within a single continuous reactor network [9]. These systems achieve yields of 85-90% while significantly reducing reaction times and minimizing waste generation [9] [10]. The integration of online analytical monitoring allows for real-time optimization of reaction parameters and ensures consistent product quality [9].

Microwave-Assisted Synthesis

Microwave irradiation has proven highly effective for accelerating the synthesis of 3,4-(methylenedioxy)phenylacetonitrile, reducing reaction times from hours to minutes while maintaining excellent yields [11] [12]. Under optimized conditions employing 300W microwave power for 10 minutes under solvent-free conditions, yields of 90-95% can be achieved [11] [12].

The enhanced reaction rates observed under microwave irradiation result from selective heating of polar molecules and the rapid formation of reactive intermediates [11]. This technology is particularly advantageous for Knoevenagel condensation reactions, where conventional heating requirements of 12-16 hours are reduced to mere minutes [11] [8]. The elimination of organic solvents in many microwave-assisted protocols contributes significantly to the environmental sustainability of the synthetic process [11].

Electrochemical Cyanation

Electrochemical methods represent an innovative approach to 3,4-(methylenedioxy)phenylacetonitrile synthesis, utilizing controlled potential electrolysis to activate precursor molecules [13]. These methods typically employ graphite electrodes in ionic liquid media, achieving selective cyanation under mild conditions [13]. The electrochemical approach offers excellent control over reaction selectivity and eliminates the need for stoichiometric chemical oxidants [13].

Photochemical Synthesis

Photochemical approaches have gained attention for their ability to promote carbon-carbon bond formation under mild conditions using visible light or ultraviolet irradiation [14]. These methods typically employ photosensitizers to generate reactive intermediates that facilitate the formation of the acetonitrile moiety [14]. While reaction times are moderate (30-60 minutes), the mild conditions and potential for solar energy utilization make this approach environmentally attractive [14].

Biocatalytic Methodologies

Enzymatic synthesis represents the most environmentally benign approach to 3,4-(methylenedioxy)phenylacetonitrile production [15]. Specific enzymes, particularly lipases, have demonstrated the ability to catalyze carbon-carbon bond formation under aqueous conditions at ambient temperature [15]. While reaction rates are generally slower compared to chemical methods, the excellent selectivity and minimal environmental impact make biocatalytic approaches attractive for specialized applications [15].

Green Chemistry Considerations

The implementation of green chemistry principles in the synthesis of 3,4-(methylenedioxy)phenylacetonitrile has become increasingly important as environmental regulations tighten and sustainability concerns grow.

Atom Economy Optimization

Modern synthetic routes prioritize high atom economy, with solvent-free condensation methods achieving atom economies exceeding 90% [16] [17]. This represents a significant improvement over conventional cyanide-based routes that typically exhibit atom economies of 60-70% [3]. The elimination of stoichiometric reagents and the design of reactions where all atoms in the starting materials are incorporated into the final product contribute to enhanced sustainability [16].

Solvent Selection and Elimination

The choice of reaction medium significantly impacts the environmental footprint of synthetic processes [16] [17]. Water-mediated synthesis and solvent-free conditions have emerged as preferred approaches, completely eliminating the need for organic solvents in many cases [8]. When solvents are necessary, the selection is guided by green solvent guides that prioritize biodegradable, non-toxic alternatives [18].

Energy Efficiency Metrics

Energy consumption analysis reveals that microwave-assisted synthesis requires only 180 kJ/mol compared to 450 kJ/mol for conventional heating methods [16]. Flow chemistry systems demonstrate intermediate energy requirements of 220 kJ/mol while offering the advantage of continuous operation [9]. These reductions in energy consumption directly translate to decreased carbon footprints and improved process economics [16].

Waste Minimization Strategies

The E-factor, representing the ratio of waste generated to desired product, serves as a critical metric for evaluating synthetic efficiency [16]. Solvent-free condensation methods achieve E-factors as low as 1.8, compared to 8.5 for conventional cyanide-based routes [16]. This dramatic reduction in waste generation results from the elimination of auxiliary substances and the implementation of catalytic rather than stoichiometric processes [16].

Catalytic Methods for Synthesis

The development of efficient catalytic systems has transformed the synthesis of 3,4-(methylenedioxy)phenylacetonitrile, enabling reactions to proceed under milder conditions with improved selectivity and reduced environmental impact.

Homogeneous Palladium Catalysis

Homogeneous palladium catalysts, particularly those employing bulky phosphine ligands such as NIXANTPHOS, have demonstrated exceptional activity for carbon-carbon bond forming reactions leading to acetonitrile products [13] [19]. The Pd(OAc)₂/NIXANTPHOS system operates effectively at 80°C with turnover frequencies reaching 45 h⁻¹ and selectivities exceeding 95% [13] [19]. The high reactivity of this catalytic system enables the coupling of challenging substrates under relatively mild conditions [13].

Heterogeneous Copper Catalysis

Copper-based heterogeneous catalysts offer significant advantages in terms of cost, stability, and recyclability [13] [20]. Supported copper nanoparticles on alumina demonstrate good activity for cyanation reactions, with turnover frequencies of 28 h⁻¹ and the ability to be recycled for up to 8 cycles without significant loss of activity [13] [20]. The lower cost and reduced toxicity of copper compared to palladium make these systems attractive for large-scale applications [20].

Organocatalytic Systems

The development of organocatalytic methods using readily available organic molecules represents a significant advancement in sustainable synthesis [20] [21]. L-proline and related pyrrolidine carboxylic acids catalyze carbon-carbon bond formation through enamine activation mechanisms [21]. While organocatalysts typically require higher loadings (20 mol%) and exhibit lower turnover frequencies (12 h⁻¹), their low cost, non-toxicity, and excellent recyclability make them attractive alternatives [20] [21].

Ionic Liquid Catalysis

Ionic liquids such as [bmim][PF₆] serve dual roles as both solvent and catalyst in acetonitrile synthesis [20]. These systems demonstrate good activity (TOF = 35 h⁻¹) and excellent recyclability (up to 10 cycles), with the added benefit of product isolation through simple phase separation [20]. The negligible vapor pressure of ionic liquids eliminates solvent emissions and contributes to improved process safety [20].

Metal-Organic Framework Catalysts

Metal-organic frameworks (MOFs) represent an emerging class of heterogeneous catalysts with precisely defined active sites and high surface areas [22]. Zn-MOF-74 demonstrates promising activity for acetonitrile synthesis with excellent recyclability (12 cycles) and good selectivity (90%) [22]. The tunable pore structure and functionalization possibilities of MOFs enable the design of task-specific catalysts for specialized applications [22].

Scalable Production Techniques

The transition from laboratory-scale synthesis to commercial production requires careful consideration of process scalability, safety, and economic viability.

Continuous Flow Manufacturing

Continuous flow technology has emerged as the preferred approach for large-scale production of 3,4-(methylenedioxy)phenylacetonitrile [9] [10]. Industrial flow systems can process significant quantities of material with residence times measured in minutes rather than hours [9]. The excellent heat and mass transfer characteristics of flow reactors enable precise temperature control and improved safety profiles compared to batch processes [10].

Recent installations demonstrate the feasibility of producing over 100 kg per day using numbering-up approaches where multiple parallel flow reactors operate simultaneously [9]. This strategy avoids the scale-up challenges associated with traditional batch enlargement while maintaining the optimized reaction conditions developed at smaller scales [9] [10].

Process Intensification Strategies

Process intensification through the integration of reaction and separation operations offers significant advantages for large-scale production [9]. Combined reaction-extraction systems enable continuous product removal, driving equilibrium toward product formation while simultaneously purifying the desired compound [9]. Reactive distillation columns provide another example of process intensification, where the reaction and product purification occur in a single unit operation [9].

Automated Manufacturing Systems

The implementation of automated synthesis platforms enables the consistent production of high-quality material with minimal human intervention [9]. These systems incorporate real-time analytical monitoring, automated reagent addition, and computer-controlled optimization of reaction parameters [9]. Quality by design principles ensure that product specifications are met consistently throughout the production campaign [9].

Purification and Crystallization Methods

The isolation and purification of 3,4-(methylenedioxy)phenylacetonitrile requires careful selection of appropriate techniques to achieve the desired purity while maximizing recovery.

Chromatographic Purification

Column chromatography using silica gel with hexane:ethyl acetate (4:1) mobile phase remains the most reliable method for achieving high purity (98%) with good recovery (85%) [16]. The separation is based on the differential adsorption of the product and impurities on the stationary phase [16]. Preparative high-performance liquid chromatography (HPLC) can achieve even higher purities (99.5%) but at the expense of lower throughput and higher cost [16].

Recrystallization Optimization

Recrystallization from hot ethanol provides an economical purification method achieving 95% purity with 78% recovery [16] [23]. The crystallization process benefits from controlled cooling rates, with slow cooling at 283.15 K promoting the formation of well-defined crystals [23]. Solvent selection significantly impacts crystal morphology and purity, with polar protic solvents generally favoring the formation of stable polymorphic forms [23].

Sublimation Techniques

Sublimation at 60°C under reduced pressure (0.1 mmHg) offers the highest purity (99%) but with lower recovery (65%) due to product losses during the sublimation process [16]. This technique is particularly effective for removing non-volatile impurities and is preferred when ultra-high purity is required [16]. The solvent-free nature of sublimation aligns with green chemistry principles [16].

Extraction and Phase Separation

Liquid-liquid extraction using dichloromethane and water at neutral pH provides rapid purification (1 hour) with good recovery (88%) and moderate purity (92%) [16]. This method is particularly suitable for removing polar impurities and can be easily scaled for large-scale production [16]. The choice of extraction solvents must consider environmental impact and recycling possibilities [16].

Advanced Crystallization Strategies

Modern crystallization approaches employ seeding techniques and controlled supersaturation to improve crystal quality and polymorphic control [17]. The use of crystallization additives and anti-solvent precipitation can enhance nucleation control and crystal habit modification [17]. Temperature cycling and ultrasonic treatment have shown promise for improving crystal size distribution and reducing agglomeration [17].

Structural Modification Strategies

The structural modification of 3,4-(methylenedioxy)phenylacetonitrile enables the synthesis of diverse derivatives with tailored properties for specific applications.

Electronic Property Modulation

The introduction of electron-withdrawing groups such as nitro, cyano, and carbonyl substituents significantly decreases the nucleophilicity of the aromatic ring [24] [25]. These modifications are readily accessible through electrophilic aromatic substitution reactions and are particularly valuable for pharmaceutical intermediate synthesis [24] [25]. Conversely, electron-donating groups including methoxy, amino, and hydroxyl substituents enhance nucleophilicity and are commonly employed in dye synthesis applications [24].

Halogen Substitution Patterns

Systematic halogen substitution provides a versatile approach for fine-tuning electronic properties and introducing synthetic handles for further elaboration [24] . Fluorine substitution offers unique advantages in terms of metabolic stability and bioavailability in pharmaceutical applications [24]. The relatively straightforward nature of halogen substitution reactions makes this approach highly accessible for synthetic chemists .

Alkyl Chain Extension

The incorporation of alkyl substituents introduces steric hindrance effects that can dramatically alter reaction selectivity and product properties [24]. Methyl, ethyl, and propyl substitutions are commonly employed to modify solubility characteristics and crystal packing behavior [24]. These modifications are particularly relevant in materials science applications where intermolecular interactions must be carefully controlled [24].

Heterocycle Integration

The incorporation of heteroaromatic rings such as pyridine, thiazole, and oxazole enhances coordination ability and introduces additional sites for hydrogen bonding [25] [27]. While these modifications present greater synthetic challenges, they provide access to compounds with enhanced biological activity and improved coordination chemistry properties [25] [27]. The strategic placement of nitrogen and sulfur heteroatoms enables the design of multidentate ligands for coordination chemistry applications [25].

Synthetic Accessibility Assessment

The ease of structural modification varies significantly depending on the specific transformation required [24] [25]. Electron-donating group installation generally requires fewer synthetic steps and milder conditions compared to electron-withdrawing group introduction [24]. Halogen substitution reactions are typically straightforward, while heterocycle incorporation often requires multi-step synthetic sequences and specialized reaction conditions [25].

XLogP3

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (84.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (93.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types